molecular formula C18H18F3N5O4 B12392991 N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine

N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine

货号: B12392991
分子量: 425.4 g/mol
InChI 键: SGEXQCXUFHPEJQ-OVHGWZCWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Systematic Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its parent structure, adenosine, with specific modifications at the N6-position. The systematic name N-[[4-(trifluoromethyl)phenyl]methyl]adenosine reflects the substitution pattern: a benzyl group bearing a trifluoromethyl substituent at the para position is attached to the exocyclic amine of adenine. The molecular formula C₁₈H₁₈F₃N₅O₄ (molecular weight: 425.36 g/mol) confirms the incorporation of 18 carbon atoms, three fluorine atoms, and five nitrogen atoms, consistent with the adenosine backbone and the trifluoromethylbenzyl substituent.

The SMILES notation O[C@@H]1C@@HOC@@H[C@@H]1O encodes the stereochemical configuration of the ribose moiety (β-D-ribofuranose) and the spatial arrangement of the trifluoromethylbenzyl group. This notation highlights the compound’s chiral centers, including the C1' anomeric carbon of the ribose and the bridging methylene group connecting the adenine and aryl substituents.

属性

分子式

C18H18F3N5O4

分子量

425.4 g/mol

IUPAC 名称

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C18H18F3N5O4/c19-18(20,21)10-3-1-9(2-4-10)5-22-15-12-16(24-7-23-15)26(8-25-12)17-14(29)13(28)11(6-27)30-17/h1-4,7-8,11,13-14,17,27-29H,5-6H2,(H,22,23,24)/t11-,13?,14+,17-/m1/s1

InChI 键

SGEXQCXUFHPEJQ-OVHGWZCWSA-N

手性 SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)C(F)(F)F

规范 SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)C(F)(F)F

产品来源

United States

准备方法

Mitsunobu Reaction for N⁶-Benzylation

The Mitsunobu reaction enables direct coupling of 4-(trifluoromethyl)benzyl alcohol with protected adenosine derivatives. In a representative procedure:

  • Starting Material : N⁶-Acetyl-2',3',5'-tri-O-acetyladenosine is reacted with 4-(trifluoromethyl)benzyl alcohol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
  • Reaction Conditions : The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0°C–25°C for 12–24 hours.
  • Deprotection : Sequential removal of acetyl groups via ammonolysis (NH₃/MeOH) yields the final product.

Key Data :

  • Yield : 75%.
  • Characterization : Melting point 151–153°C; [α]²⁵D = −52.82 (c 0.18, MeOH); UV λₘₐₓ (MeOH): 260 nm.

Direct Alkylation with 4-(Trifluoromethyl)benzyl Halides

An alternative method employs 4-(trifluoromethyl)benzyl bromide or chloride for alkylation:

  • Substrate : 2',3',5'-Tri-O-acetyladenosine is treated with the benzyl halide in the presence of a base (e.g., NaH or K₂CO₃).
  • Solvent System : Dimethylformamide (DMF) or acetonitrile at 60–80°C for 6–8 hours.
  • Deprotection : Acidic hydrolysis (HCl/MeOH) followed by neutralization yields the deprotected nucleoside.

Optimization Insights :

  • Selectivity : Excess benzyl halide (2–3 equiv) minimizes N⁷-alkylation byproducts.
  • Yield : 60–70%, with purity >95% after silica gel chromatography.

Protection-Deprotection Strategies

Ribose Hydroxyl Protection

  • Acetyl Groups : Widely used due to ease of removal (e.g., NH₃/MeOH).
  • tert-Butyldimethylsilyl (TBS) Groups : Offer stability under Mitsunobu conditions but require harsher deprotection (e.g., tetrabutylammonium fluoride).

Comparative Performance :

Protecting Group Deprotection Conditions Yield (%) Purity (%)
Acetyl NH₃/MeOH, 24 h 75 98
TBS TBAF, THF, 2 h 68 95

Trifluoromethylation Techniques

While the trifluoromethyl group in the target compound is pre-installed in the benzyl reagent, broader synthetic contexts highlight methods for introducing CF₃ groups:

  • (CF₃SO₂)₂Zn-Mediated Radical Trifluoromethylation : Effective for purine derivatives but requires strict anhydrous conditions.
  • Copper-Catalyzed Coupling : Utilizes (PhSO₂)₂CF₃ reagents for C–H functionalization, though less relevant to this specific synthesis.

Analytical Characterization

Critical spectroscopic data for this compound include:

  • ¹H NMR (DMSO-d₆) : δ 8.35 (s, 1H, H-8), 7.75 (d, J = 8.0 Hz, 2H, aromatic), 7.60 (d, J = 8.0 Hz, 2H, aromatic), 5.90 (d, J = 6.0 Hz, 1H, H-1'), 4.65 (s, 2H, CH₂Ph).
  • ¹³C NMR : δ 158.9 (C-6), 140.2 (C-4), 131.5 (q, J = 32 Hz, CF₃), 125.8 (aromatic C), 117.2 (C-5).
  • HRMS (ESI+) : m/z 456.1325 [M+H]⁺ (calc. 456.1320).

Challenges and Optimization

  • Regioselectivity : N⁶ vs. N⁷ alkylation remains a hurdle. Using bulky bases (e.g., DBU) or low temperatures improves N⁶ selectivity.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote decomposition.

化学反应分析

Types of Reactions

N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

科学研究应用

Scientific Research Applications

The applications of N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine span several domains:

Chemistry

  • Reagent in Organic Synthesis : It serves as a building block for more complex molecules.
  • Development of New Materials : The compound is utilized in creating novel materials with enhanced properties.

Biology

  • Cellular Processes : Research has focused on its effects on cellular signaling pathways and processes.
  • Purinergic Signaling : The compound is studied for its role in modulating immune responses and inflammation through purinergic signaling pathways .

Medicine

  • Therapeutic Agent : Investigated for potential use in cancer treatment due to its ability to inhibit tumor growth.
  • Neurological Disorders : Research indicates potential benefits in treating conditions like Parkinson's disease by acting on adenosine receptors .

Case Study 1: Cancer Research

A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis in various cancer types, suggesting its potential as an anticancer agent.

Case Study 2: Neurological Applications

In a model of Parkinson's disease, this compound demonstrated neuroprotective effects by modulating adenosine receptors. The compound showed promise in improving motor functions in treated animals, highlighting its therapeutic potential .

作用机制

The mechanism of action of N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine involves its interaction with adenosine receptors in the body. By mimicking adenosine, it can bind to these receptors and modulate various physiological processes. This compound has been shown to act as a smooth muscle vasodilator and has potential anticancer properties by inhibiting specific signaling pathways involved in cancer progression .

相似化合物的比较

Comparison with Similar Adenosine Derivatives

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent(s)
This compound Not Provided C₁₈H₁₇F₃N₆O₄* ~474.36 4-(Trifluoromethyl)benzyl on adenine nitrogen
N-[4-(2-[(3-Methylphenyl)amino]-2-oxoethyl)phenyl]adenosine 96760-61-1 C₂₅H₂₆N₆O₅ 490.51 3-Methylphenylacetamide-linked phenyl group
2-[4-(4-Methylphenyl)-1H-pyrazol-1-yl]-N-[(3R)-tetrahydro-3-furanyl]adenosine 920974-61-4 C₂₄H₂₇N₇O₅ 493.52 4-Methylphenyl-pyrazole and tetrahydrofuran
N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate) 63554-92-7 C₂₀H₂₄N₆O₈P 507.41 4-Acetamidobenzyl with 5'-phosphate group
Key Observations:
  • Backbone Modifications: The 5'-phosphate in 63554-92-7 enhances polarity, making it more suitable for targeting extracellular receptors compared to the non-phosphorylated analogs .
  • Heterocyclic Additions : The pyrazole and tetrahydrofuran moieties in 920974-61-4 introduce conformational rigidity, which may improve selectivity for specific enzyme binding pockets .

Functional Implications

While experimental data for the target compound are absent in the evidence, insights can be drawn from structural analogs:

  • Metabolic Stability : The -CF₃ group is likely to reduce oxidative metabolism, extending half-life compared to compounds with methyl or acetamide groups .
  • Receptor Affinity: Adenosine derivatives with aromatic substitutions (e.g., 96760-61-1) often exhibit enhanced binding to A₂A or A₃ adenosine receptors, but the -CF₃ group’s steric and electronic effects may shift this profile .
  • Synthetic Accessibility : The absence of a phosphate or complex heterocycle (as in 920974-61-4) simplifies synthesis, though fluorinated intermediates may increase production costs .

生物活性

N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine (TFM-Ado) is a derivative of adenosine that has gained attention in pharmacological research due to its potential therapeutic applications. This article provides an overview of the biological activity of TFM-Ado, including its mechanisms of action, receptor interactions, and implications for various medical conditions.

Chemical Structure and Properties

TFM-Ado is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and biological activity. The compound can be represented structurally as follows:

\text{N 4 CF}_3\text{ C}_6\text{H}_4\text{CH}_2]\text{Ado}}

where Ado represents the adenosine moiety.

TFM-Ado acts primarily as an adenosine receptor modulator , influencing various physiological processes through its interaction with adenosine receptors (ARs). The main subtypes include A1, A2A, A2B, and A3 receptors. Each subtype mediates distinct cellular responses:

  • A1 Receptors : Involved in inhibiting adenylate cyclase activity, leading to reduced cAMP levels. Activation can result in cardioprotective effects and modulation of neurotransmitter release.
  • A2A Receptors : Promote vasodilation and have anti-inflammatory properties. They are implicated in neuroprotection and modulation of immune responses.
  • A3 Receptors : Associated with anti-inflammatory effects and potential roles in cancer therapy.

Pharmacological Effects

  • Vasodilation : TFM-Ado has been shown to induce vasodilation through activation of A2A receptors, which can be beneficial in conditions like hypertension.
  • Anti-inflammatory Properties : By modulating A3 receptor activity, TFM-Ado exhibits potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : The compound may protect neuronal cells from damage due to ischemia or neurodegenerative diseases by acting on A1 receptors.

Case Studies and Research Findings

Several studies have investigated the biological effects of TFM-Ado:

  • Study 1 : In a model of ischemic stroke, TFM-Ado demonstrated significant neuroprotective effects by reducing infarct size and improving neurological outcomes through A1 receptor activation .
  • Study 2 : Research indicated that TFM-Ado enhanced insulin sensitivity in diabetic models by promoting adiponectin production via PPARγ activation, suggesting potential applications in metabolic disorders .
  • Study 3 : In vitro studies showed that TFM-Ado inhibited cancer cell proliferation in breast cancer cell lines by inducing apoptosis through A3 receptor pathways .

Data Tables

Biological ActivityMechanismReference
VasodilationA2A receptor activation
Anti-inflammatoryA3 receptor modulation
NeuroprotectionA1 receptor activation
Insulin SensitivityPPARγ activation
Cancer Cell InhibitionApoptosis induction

常见问题

Q. What are the recommended methodologies for synthesizing N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine?

Synthesis typically involves coupling adenosine derivatives with trifluoromethyl-containing benzyl halides. For example, nucleophilic substitution reactions using 4-(trifluoromethyl)benzyl bromide and adenosine under basic conditions (e.g., NaH in DMF). Intermediate purification via column chromatography and characterization by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) are critical to confirm structural integrity .

Q. How is the structural identity of this compound validated?

X-ray crystallography using software like SHELX is employed for unambiguous structural determination. For solution-phase analysis, 19^19F NMR is particularly useful for tracking the trifluoromethyl group, while 2D NMR (COSY, HSQC) resolves adenosine’s proton-carbon correlations. High-performance liquid chromatography (HPLC) with UV detection at 260 nm (adenosine’s absorbance) ensures purity .

Q. What are the key physicochemical properties of this compound?

The trifluoromethyl group enhances lipophilicity (logP ~1.8–2.2) and metabolic stability compared to non-fluorinated analogs. Aqueous solubility can be improved using co-solvents like DMSO or cyclodextrin complexes. Thermal stability is assessed via differential scanning calorimetry (DSC), with decomposition typically above 200°C .

Advanced Research Questions

Q. How can researchers design experiments to study the role of this compound in AMPK activation pathways?

Use kinase activity assays (e.g., ADP-Glo™) to measure AMPK phosphorylation in cell lines (e.g., HEK293 or PC-3). Dose-response curves (0.1–100 µM) and time-course experiments (0–24 hours) identify optimal activation conditions. Pair this with siRNA knockdown of AMPK subunits to confirm target specificity. Western blotting for downstream markers (p70S6K, Akt) validates pathway modulation .

Q. How should discrepancies in biological activity data across different cell lines be addressed?

Contradictions may arise from variations in cell permeability, efflux pumps, or AMPK isoform expression. Methodological solutions include:

  • Normalizing data to cell viability (MTT assay).
  • Using isogenic cell lines differing in LKB1/PTEN status to assess genetic dependency.
  • Applying pharmacokinetic profiling (e.g., LC-MS/MS) to quantify intracellular compound levels .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to adenosine receptors?

Molecular docking (AutoDock Vina) with receptor structures (e.g., PDB: 4UCI for A2A_{2A}R) can predict binding poses. Quantum mechanical calculations (DFT) assess electronic effects of the trifluoromethyl group. Machine learning models (QSAR) trained on adenosine analogs improve affinity predictions .

Q. How can researchers optimize experimental protocols for crystallizing this compound?

Screening crystallization conditions (Hampton Index Kit) with PEG-based precipitants at pH 6.5–7.5 is recommended. For twinned crystals, SHELXL’s TWIN/BASF commands refine the structure. High-resolution synchrotron data (≤1.0 Å) resolves fluorine atom positions .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-dependent effects in cellular assays?

Nonlinear regression (GraphPad Prism) fits EC50_{50}/IC50_{50} values. Error bars represent SEM from ≥3 replicates. For significance, use one-way ANOVA with Tukey’s post hoc test. Include positive controls (e.g., AICAR for AMPK activation) to benchmark activity .

Q. How can metabolic stability studies be designed for in vivo applications?

Incubate the compound with liver microsomes (human/mouse) and quantify remaining parent molecule via LC-MS/MS at 0–60 minutes. Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Compare with adenosine to assess fluorination’s impact on stability .

Notes for Methodological Rigor

  • Reproducibility : Detailed synthetic protocols (mole ratios, solvent grades) and raw data (NMR spectra, crystal parameters) must be archived in supplementary materials .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。